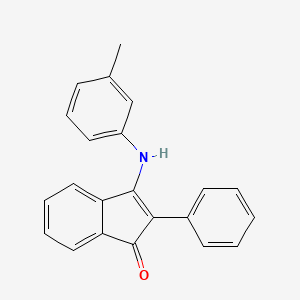

3-((3-Methylphenyl)amino)-2-phenylinden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((3-Methylphenyl)amino)-2-phenylinden-1-one” is a complex organic molecule. It is related to the starburst π-conjugated molecule 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), which is widely used in optoelectronic devices due to its good electron-donor characteristics .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound .Molecular Structure Analysis

The molecular structure of related compounds has been investigated. For example, the electronic structure of m-MTDATA was studied using PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . The results showed that the C 1s photoelectron spectra of m-MTDATA and TPA are similar, due to the balance of the counter-acting effects of the electronegativity of the N atoms and the delocalization of the amine lone-pair electrons .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been analyzed. For instance, the transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine was carried out using transaminases .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the thermal behavior of Sunset Yellow, another complex organic molecule, was studied in correlation with its physical (refractive index, electric susceptivity, optical anisotropy) and chemical (acidity) properties .Scientific Research Applications

Synthesis and Chemical Transformations

Chiral Brønsted Acid-Catalyzed Reactions : Phosphoric acid derivatives, including compounds structurally similar to 3-((3-Methylphenyl)amino)-2-phenylinden-1-one, have been found to be highly effective catalysts in the direct addition of acetyl acetone to N-Boc-protected arylimines, facilitating the construction of beta-aminoketones under mild conditions. This approach is significant for synthesizing phenylglycine derivatives (Uraguchi & Terada, 2004).

One-Pot Synthesis of Isoindolin-1-one Derivatives : Research has demonstrated a one-pot reaction sequence involving lithiation, cyclization, metal migration, and Horner reaction, leading to the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives (Couture, Deniau, & Grandclaudon, 1997).

Formation of β-Amino Acid Derivatives : Studies have shown that 3-methyl-2-aziridinecar☐ylic acids react with thiols to predominantly produce β-amino acid derivatives, offering a route for the stereoselective synthesis of peptides or β-lactam derivatives (Hata & Watanabe, 1987).

Arylation of 3-Phenylpropanoic Acid : The meta-C–H arylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template illustrates the versatility of cross-coupling reactions in synthesizing compounds with this compound like structures (Wan et al., 2013).

Synthesis of 2-Phenylindolin-3-ones : Efficient routes have been developed for creating 2-phenylindolin-3-ones from amino acid methyl esters, highlighting the synthesis potential of compounds similar to this compound (Okuma et al., 2011).

Biological and Medicinal Applications

Peptide Interactions and Membrane Studies : Research into peptides like phylloseptin-1, -2, and -3, which have similarities in structure and function to this compound, contributes to our understanding of how slight changes in peptide structure can affect membrane interactions and biological activities (Resende et al., 2014).

Phosphonate-based Corrosion Inhibitors : The study of α-aminophosphonates as corrosion inhibitors in mild steel demonstrates the potential industrial applications of compounds with functional groups similar to this compound (Gupta et al., 2017).

Conformational Studies in Peptides : Investigations into the conformational properties of amino acids and analogues like 1-amino-2-phenylcyclopentane-1-carboxylic acid offer insights into the structural and functional aspects of compounds structurally related to this compound (Casanovas et al., 2008).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(3-methylanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c1-15-8-7-11-17(14-15)23-21-18-12-5-6-13-19(18)22(24)20(21)16-9-3-2-4-10-16/h2-14,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTIGEUGWLTSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B2652845.png)

![2-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2652847.png)

![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2652854.png)

![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)

![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea](/img/structure/B2652862.png)

![4-{[2-(2-Cyclohexen-1-YL)ethyl]amino}-1-butanol](/img/structure/B2652863.png)

![6-imino-N,7-bis(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2652866.png)